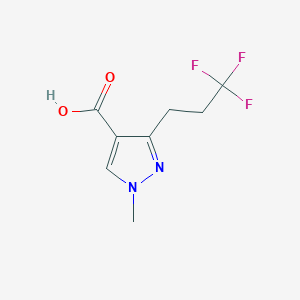

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

CAS No.: 2386548-84-9

Cat. No.: VC4270293

Molecular Formula: C8H9F3N2O2

Molecular Weight: 222.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2386548-84-9 |

|---|---|

| Molecular Formula | C8H9F3N2O2 |

| Molecular Weight | 222.167 |

| IUPAC Name | 1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |

| Standard InChI Key | SZKHOQYVYUWUBB-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is C₈H₉F₃N₂O₂, with a molecular weight of 222.16 g/mol . Key structural features include:

-

A pyrazole ring substituted with a methyl group at the 1-position.

-

A 3,3,3-trifluoropropyl chain at the 3-position, enhancing lipophilicity and electron-withdrawing properties.

-

A carboxylic acid functional group at the 4-position, enabling hydrogen bonding and salt formation.

The IUPAC name is 1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid, and its SMILES notation is CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O . The compound’s InChIKey (SZKHOQYVYUWUBB-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉F₃N₂O₂ | |

| Molecular Weight | 222.16 g/mol | |

| CAS Number | 2386548-84-9 | |

| SMILES | CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O | |

| InChIKey | SZKHOQYVYUWUBB-UHFFFAOYSA-N |

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, as outlined in patent literature and industrial protocols . A representative route includes:

-

Condensation: Reaction of a fluoroacetyl halide with dimethylamino vinyl methyl ketone to form a diketone intermediate .

-

Cyclization: Treatment with methylhydrazine to yield the pyrazole ring .

-

Oxidation: Alkaline oxidation of the acetyl group to a carboxylic acid, followed by acidification .

Key challenges include optimizing reaction conditions (temperature, solvent, and catalysts) to maximize yield and purity. For example, the use of dichloromethane as a solvent and controlled dropwise addition at low temperatures (-20°C) minimizes side reactions . Recent advancements have simplified these steps, achieving yields exceeding 90% in industrial settings .

Physicochemical Properties

Reactivity

The carboxylic acid group participates in typical acid-base reactions, forming salts with amines or metal ions. The trifluoropropyl moiety contributes to electron-deficient character, making the pyrazole ring resistant to electrophilic substitution but reactive toward nucleophilic agents .

Industrial and Research Relevance

The compound’s synthesis is scalable, with patents highlighting its cost-effectiveness and low environmental impact . Its role in developing next-generation agrochemicals aligns with industry trends toward fluorine-containing active ingredients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume